molecular formula C8H7BrN2O B12867758 5-Bromo-8-methoxyimidazo[1,2-a]pyridine

5-Bromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B12867758
M. Wt: 227.06 g/mol
InChI Key: AZTBCFHFSHDIRZ-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Elevated temperatures are used to facilitate the reaction.

    Reaction time: The reaction is usually completed within a short time frame.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often involves similar condensation reactions but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing agents: Used in oxidation reactions to modify the compound.

    Reducing agents: Used in reduction reactions to alter the structure.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s biological activity and solubility.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3

InChI Key

AZTBCFHFSHDIRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=NC=C2)Br

Origin of Product

United States

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